4-Penten-2-OL

Asymmetric synthesis Chiral building blocks Natural product synthesis

4-Penten-2-OL (CAS 625-31-0, synonym: 1-penten-4-ol, allyl methyl carbinol) is a C5 secondary homoallylic alcohol with the molecular formula C5H10O and molecular weight 86.13 g/mol. This unsaturated alcohol features a terminal alkene at C4–C5 and a secondary hydroxyl group at C2, providing dual reactive handles for orthogonal synthetic manipulation.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 625-31-0
Cat. No. B1585244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Penten-2-OL
CAS625-31-0
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(CC=C)O
InChIInChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3
InChIKeyZHZCYWWNFQUZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Penten-2-OL (CAS 625-31-0): Chemical Profile for Procurement and Research Applications


4-Penten-2-OL (CAS 625-31-0, synonym: 1-penten-4-ol, allyl methyl carbinol) is a C5 secondary homoallylic alcohol with the molecular formula C5H10O and molecular weight 86.13 g/mol [1]. This unsaturated alcohol features a terminal alkene at C4–C5 and a secondary hydroxyl group at C2, providing dual reactive handles for orthogonal synthetic manipulation . The compound exists as a racemic mixture in its standard form, with both (R)- and (S)- enantiomers available as discrete, optically pure materials . At standard procurement specifications (≥99% GC purity), 4-Penten-2-OL is supplied as a colorless liquid with a boiling point of 115–116°C, density of 0.837 g/mL at 25°C, refractive index n20/D 1.424, and flash point of 30°C (closed cup) [2]. Its dual functionality (terminal alkene plus secondary alcohol) distinguishes it from saturated C5 alcohols and positions it as a versatile chiral building block in stereocontrolled organic synthesis [3].

4-Penten-2-OL: Why Closest Analogs Cannot Substitute in Stereocontrolled Synthesis


Generic substitution of 4-Penten-2-OL with structurally similar C5 alcohols fails due to fundamental differences in both functional group architecture and stereochemical identity. Saturated analogs such as 2-pentanol lack the terminal alkene entirely, eliminating all alkene-dependent reactivity (e.g., cross-metathesis, hydroboration, epoxidation) that constitutes the compound's primary synthetic utility [1]. Positional isomers including 1-penten-3-ol and 3-penten-2-ol place the hydroxyl group at different carbon positions, altering both hydrogen-bonding geometry and the regiochemical outcomes of subsequent transformations [2]. Critically, the racemic 4-Penten-2-OL versus its discrete (R)- or (S)-enantiomers cannot be interchanged in asymmetric synthesis applications where stereochemical integrity at C2 dictates the configuration of downstream products . In total syntheses of natural products such as (−)-cladospolide C, goniothalamin, and parasorbic acid, the specific enantiomer—most frequently (S)-(+)-4-Penten-2-OL—serves as an irreplaceable chiral building block; substitution with the racemate or opposite enantiomer yields diastereomeric mixtures that fundamentally alter or abolish desired biological activity [3][4]. The quantitative evidence presented below substantiates these non-substitutable differentiation dimensions.

4-Penten-2-OL Quantitative Differentiation Evidence Versus Analogs


Enantiomeric Purity: (S)-(+)-4-Penten-2-OL versus Racemic 4-Penten-2-OL

The (S)-(+)-enantiomer of 4-Penten-2-OL demonstrates a specific optical rotation of [α]20/D +5.0° (c = 1% in chloroform), whereas the racemic mixture (CAS 625-31-0) exhibits no optical activity . In the total synthesis of the antifungal natural product (−)-cladospolide C, the (S)-(+)-4-Penten-2-OL enantiomer serves as an essential chiral building block; coupling of enzymatically generated (S)-(+)-4-Penten-2-OL with an acid intermediate followed by ring-closing metathesis yields the desired stereochemically pure lactone product [1][2]. Substitution with racemic 4-Penten-2-OL in this synthetic route would produce diastereomeric mixtures that fundamentally alter the stereochemical outcome and biological activity of the target natural product [1].

Asymmetric synthesis Chiral building blocks Natural product synthesis

Enantiomeric Pair Differentiation: (R)- versus (S)-4-Penten-2-OL

The two enantiomers of 4-Penten-2-OL exhibit equal but opposite specific rotations: (S)-(+)-4-Penten-2-OL shows [α]20/D +5.0° (c = 1% in CHCl3) while (R)-(−)-4-Penten-2-OL shows [α]20/D −5.0° (neat) . Both enantiomers are supplied at 95% assay purity as standard commercial grades . The enantiomers are not interchangeable in asymmetric synthesis; the (S)-enantiomer is specifically required for (−)-cladospolide C, goniothalamin, and parasorbic acid syntheses, while the (R)-enantiomer finds application in pharmaceutical intermediate preparations [1].

Chiral resolution Enantioselective catalysis Pharmaceutical intermediates

Functional Group Architecture: 4-Penten-2-OL versus Saturated 2-Pentanol

4-Penten-2-OL contains both a secondary hydroxyl group at C2 and a terminal alkene at C4–C5, enabling orthogonal synthetic manipulation unavailable with saturated analogs . In contrast, 2-pentanol (CAS 6032-29-7) lacks the terminal alkene entirely, eliminating all olefin-based transformations including cross-metathesis, hydroboration, epoxidation, and hydroformylation [1]. This functional group difference makes 4-Penten-2-OL suitable as a bifunctional building block for constructing complex molecular architectures, while 2-pentanol functions solely as a solvent or simple alcohol substrate .

Olefin chemistry Bifunctional building blocks Orthogonal reactivity

Physical Property Differentiation: 4-Penten-2-OL versus Saturated 2-Pentanol

4-Penten-2-OL exhibits distinct physical properties compared to its saturated analog 2-pentanol (CAS 6032-29-7). 4-Penten-2-OL has a boiling point of 115–116°C and density of 0.837 g/mL at 25°C [1]. In contrast, 2-pentanol has a boiling point of 118–119°C and density of 0.812 g/mL at 25°C [2]. The 3–4°C lower boiling point and 0.025 g/mL higher density of 4-Penten-2-OL reflect the influence of the terminal alkene on intermolecular interactions and molecular packing [3]. These differences are sufficient for analytical discrimination via GC retention time or density measurement.

Physical chemistry Procurement specifications QC parameters

4-Penten-2-OL: High-Value Application Scenarios Based on Verified Differentiation Evidence


Chiral Building Block in Natural Product Total Synthesis

(S)-(+)-4-Penten-2-OL (CAS 55563-79-6, 95% purity, [α]20/D +5.0°) is employed as an essential chiral intermediate in the total synthesis of bioactive natural products. Documented applications include the synthesis of (−)-cladospolide C (an antifungal undecenolide), goniothalamin (a styryl lactone with cytotoxic activity), hexadecanolide, massoia lactone, and parasorbic acid via sequential allylboration-esterification and ring-closing metathesis reactions [1]. The stereochemical integrity at C2 is preserved throughout the synthetic sequence, directly establishing the configuration of the final product [1]. Procurement of the correct enantiomer (S versus R) is mandatory; substitution with the racemate or opposite enantiomer yields diastereomeric products lacking the desired biological activity .

Pharmaceutical Intermediate and API Precursor

Both racemic 4-Penten-2-OL (CAS 625-31-0, ≥99% GC purity) and its enantiopure forms serve as pharmaceutical intermediates and precursors to active pharmaceutical ingredients (APIs). The (R)-(−)-enantiomer (CAS 64584-92-5, 95% assay, [α]20/D −5.0°) is explicitly documented for use as a pharmaceutical intermediate [1]. The bifunctional architecture (terminal alkene plus secondary alcohol) enables orthogonal derivatization strategies unavailable with saturated C5 alcohols . Industrial-scale procurement is supported by availability in bulk packaging, with documented supply in 200 kg drums at ≥97% purity for organic synthesis, pharmaceutical, and agrochemical applications .

Bifunctional Building Block for Orthogonal Synthetic Transformations

4-Penten-2-OL's dual functionality (terminal alkene at C4–C5 and secondary hydroxyl at C2) enables orthogonal synthetic strategies in which the alkene and alcohol moieties are manipulated independently [1]. This bifunctionality, which saturated analogs such as 2-pentanol entirely lack, supports sequential transformations including: alkene functionalization (hydroboration, epoxidation, cross-metathesis, hydroformylation) while preserving the alcohol group, or alcohol derivatization (esterification, oxidation to ketones, substitution) while retaining alkene reactivity [1]. The terminal positioning of the alkene maximizes steric accessibility for catalytic transformations compared to internal alkene positional isomers [1].

Specialty Chemical and Fine Chemical Manufacturing

4-Penten-2-OL (CAS 625-31-0) is supplied at commercial scale for fine chemical manufacturing applications requiring its specific reactivity profile. Standard procurement specifications include ≥99% purity (GC), boiling point 115–116°C, density 0.837 g/mL at 25°C, and refractive index n20/D 1.424 [1]. The compound is industrially produced via hydroformylation of butadiene followed by hydrogenation, a process that enables large-scale production with consistent quality . Its moderate flash point of 30°C (86°F, closed cup) necessitates standard flammable liquid handling and storage protocols . The 3–4°C lower boiling point and 0.025 g/mL higher density relative to 2-pentanol provide analytically distinguishable physical properties for incoming quality control verification .

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